![molecular formula C16H21N3O2S B2826677 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897487-70-6](/img/structure/B2826677.png)
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
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Overview
Description
“1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a chemical compound. It is related to a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of such compounds is analyzed based on IR, 1 H, 13 C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but when it becomes chronic, it can lead to various health problems. Therefore, anti-inflammatory drugs are crucial in managing many diseases.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, making them potentially useful in combating various bacterial infections .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also shown antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This opens up potential avenues for the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promising results in terms of antitumor and cytotoxic activity . For instance, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated potent effects on prostate cancer .
Inhibition of TGF-β-induced Smad2/3 Phosphorylation
One specific derivative, compound 11, has shown good inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This suggests potential applications in the treatment of diseases related to TGF-β signaling pathways, such as fibrosis and cancer.
Mechanism of Action
Mode of Action
This compound acts as a potent and selective ALK5 inhibitor . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . By inhibiting ALK5, it disrupts the TGF-β signaling pathway, leading to changes in the cellular processes regulated by this pathway .
Biochemical Pathways
The key biochemical pathway affected by this compound is the TGF-β signaling pathway . This pathway is initiated when TGF-β binds to its receptor (ALK5), leading to the phosphorylation of Smad2/3 proteins . The inhibition of ALK5 by this compound prevents the phosphorylation of Smad2/3, thereby disrupting the TGF-β signaling pathway .
Pharmacokinetics
Its inhibitory activity against alk5 and tgf-β-induced smad2/3 phosphorylation suggests that it may have good bioavailability
Result of Action
The inhibition of ALK5 and the subsequent disruption of the TGF-β signaling pathway can lead to changes in various cellular processes, including cell growth, cell differentiation, and apoptosis . The exact molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of the TGF-β signaling pathway.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-13(20)18-7-9-19(10-8-18)16-17-14-12(21-3)6-5-11(2)15(14)22-16/h5-6H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGJIVVWJOHLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
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